molecular formula C10H11NO3 B1518160 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 20844-74-0

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B1518160
CAS No.: 20844-74-0
M. Wt: 193.2 g/mol
InChI Key: PNPDJORVEQMXOW-UHFFFAOYSA-N
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Description

3-Hydroxypropionic acid (3-HP) is an important bulk chemical with a wide range of applications in chemical synthesis . It contains two reactive groups—hydroxyl and carboxyl—and one of its important applications is its polymerization to yield poly (3-hydroxypropionate) (P-3HP) .


Synthesis Analysis

The microbial synthesis of 3-HP has attracted significant attention in recent years due to its green and sustainable properties . A novel oxaloacetate pathway was successfully established for 3-HP biosynthesis .


Chemical Reactions Analysis

3-HP can undergo redox reactions to produce 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc .

Scientific Research Applications

Synthesis and Bioactivity

  • Antioxidant Activity and Synthesis : A study focused on the synthesis and in vitro antioxidant activity of novel compounds related to benzoxazole derivatives, highlighting their potential as antioxidants with various biological applications (Yüksek et al., 2015).
  • Defence Chemicals in Gramineae : Hydroxamic acids derived from benzoxazinones, a category related to benzoxazole compounds, play a significant role in plant defense against pests, indicating their importance in agricultural chemistry (Niemeyer, 1988).

Catalysis and Chemical Transformations

  • Catalytic Applications : Research on a copper-coordination polymer assisted by TEMPO for the aerobic oxidation of alcohols and synthesis of benzoxazoles underlines the catalytic utility of benzoxazole derivatives in organic synthesis (Feng et al., 2015).
  • Efficient Synthesis Methods : The use of ZrOCl2·8H2O as a catalyst for the synthesis of benzoxazoles under solvent-free conditions showcases advancements in green chemistry and the synthesis of heterocyclic compounds (Mohammadpoor‐Baltork et al., 2007).

Pharmaceutical Applications

  • Drug Metabolism : A study on the chemical aspects of metoprolol metabolism, involving the asymmetric synthesis of diastereomeric metabolites, provides insights into the metabolic pathways of drugs containing benzoxazole motifs (Shetty & Nelson, 1988).
  • Dopaminergic Activity : Research on substituted benzazepines related to benzoxazole demonstrates their potential as dopaminergic agents, indicating the relevance of benzoxazole derivatives in the development of neurological treatments (Pfeiffer et al., 1982).

Material Science

  • Polymer Chemistry : The development of thermally rearranged poly(benzoxazole-co-pyrrolone) membranes tuned for high gas permeability and selectivity illustrates the application of benzoxazole derivatives in materials science, particularly for gas separation technologies (Choi et al., 2010).

Future Directions

Microbial cell factories offer a green and sustainable method for the biosynthesis of 3-HP . This work showed the shortest pathway for 3-HP production using glucose as a substrate in S. cerevisiae at present .

Properties

IUPAC Name

3-(3-hydroxypropyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-3-6-11-8-4-1-2-5-9(8)14-10(11)13/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPDJORVEQMXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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